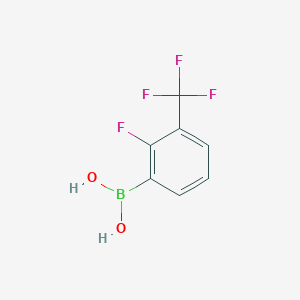

2-Fluoro-3-(trifluoromethyl)phenylboronic acid

Übersicht

Beschreibung

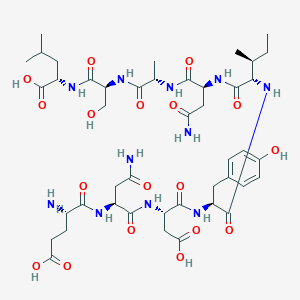

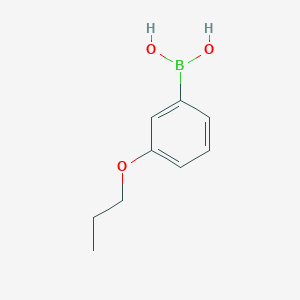

2-Fluoro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula FC6H3(CF3)B(OH)2 . It is a white to almost white powder or crystal . It has a molecular weight of 207.92 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid consists of a phenyl ring with a fluorine atom and a trifluoromethyl group attached to it. The boronic acid group is also attached to the phenyl ring .Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-3-(trifluoromethyl)phenylboronic acid are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound has a melting point of 56-58 °C . It is soluble in methanol . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 276.5±50.0 °C at 760 mmHg . The compound has a molar refractivity of 38.4±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds. It’s a popular method due to its efficiency and the stability of the by-products.

Aerobic Oxidative Cross-Coupling

It’s also involved in aerobic oxidative cross-coupling reactions . This process is a type of cross-coupling reaction that occurs in the presence of oxygen, which acts as the oxidant.

Microwave-Assisted Petasis Reactions

The compound is used in microwave-assisted Petasis reactions . This is a multi-component reaction that combines a boronic acid, an amine, and a carbonyl compound to produce amines. The reaction is known for its efficiency and versatility.

Rhodium-Catalyzed Addition Reactions

It’s used in rhodium-catalyzed addition reactions . These reactions involve the addition of a rhodium catalyst to a reaction mixture to increase the rate of the reaction.

Synthesis of Biologically Active Molecules

The compound is used in the synthesis of biologically active molecules . These molecules have biological activity and can interact with biological targets such as proteins and enzymes.

Functionalization via Lithiation and Reaction with Electrophiles

It’s used for functionalization via lithiation and reaction with electrophiles . This process involves the introduction of functional groups into a molecule, which can change its chemical properties.

Selective Rhodium-Catalyzed Conjugate Addition Reactions

The compound is used in selective rhodium-catalyzed conjugate addition reactions . These reactions involve the addition of a nucleophile to an unsaturated carbonyl compound in the presence of a rhodium catalyst.

Preparation of Inhibitors of Kinesin Spindle Protein (KSP)

Finally, it’s used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . KSP is a motor protein that’s essential for cell division, and its inhibitors can stop the growth of cancer cells.

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .

Mode of Action

It is known to be involved in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Biochemical Pathways

The compound is involved in various biochemical pathways through its participation in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of biologically active molecules . The exact downstream effects of these pathways would depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

The pharmacokinetics of boronic acids are generally influenced by their ability to form reversible covalent bonds with various biomolecules, which can affect their absorption and distribution .

Result of Action

The molecular and cellular effects of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as a coupling partner, contributing to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container .

Eigenschaften

IUPAC Name |

[2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-4(7(10,11)12)2-1-3-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKARAEQMGHJHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584267 | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(trifluoromethyl)phenylboronic acid | |

CAS RN |

157834-21-4 | |

| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid in the synthesis of novel polymers?

A1: 2-Fluoro-3-(trifluoromethyl)phenylboronic acid acts as a key building block in the synthesis of novel poly(arylene ether)s. [] The research demonstrates its use in a cross-coupling reaction with either 9,10-dibromo anthracene or 2,7-dibromo fluorene. This reaction, facilitated by the reactivity of the boronic acid group, yields two novel bisfluoro monomers: 9,10-bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. [] These monomers are then further reacted with various bisphenols to create the final poly(arylene ether) polymers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)